1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea
説明
特性
IUPAC Name |
1-(3-methylphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-14(2)29-21-13-20(23-16(4)24-21)25-17-8-10-18(11-9-17)26-22(28)27-19-7-5-6-15(3)12-19/h5-14H,1-4H3,(H,23,24,25)(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTSVOIKVFZQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 6-isopropoxy-2-methylpyrimidine, is synthesized through a series of reactions involving alkylation and cyclization.
Amination Reaction: The pyrimidine intermediate is then reacted with 4-aminophenyl isocyanate under controlled conditions to form the desired urea compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic route, optimizing reaction conditions for higher yields, and implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or substituted aromatic compounds.
科学的研究の応用
Anticancer Activity
Research indicates that 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea exhibits potential as an anticancer agent. It is believed to inhibit specific kinases involved in cancer cell proliferation, disrupting critical signaling pathways necessary for tumor growth.
Case Study : In vitro studies have demonstrated that compounds with similar structural motifs can effectively inhibit the activity of receptor tyrosine kinases, which are often overexpressed in various cancers. The unique substitution pattern of this compound may enhance its potency against specific cancer cell lines.
Enzyme Inhibition
The compound has shown promise in inhibiting various enzymes, including:
- Histone Deacetylases (HDACs) : Implicated in cancer progression and other diseases.
- Ribonucleotide Reductase : Essential for DNA synthesis and repair.
Research Findings : Molecular docking studies suggest that the compound can bind effectively to these enzymes, potentially leading to therapeutic applications in oncology and other fields where enzyme modulation is beneficial.
Antiviral Properties
Preliminary data indicate that derivatives of this compound may possess antiviral activity. The presence of the pyrimidine moiety is significant, as many antiviral agents contain similar structural features.
Insights from Literature : A study highlighted that pyrimidine derivatives exhibit enhanced activity against viral enzymes, suggesting that 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea could be explored further for potential antiviral applications.
Conclusion and Future Directions
The compound 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea shows significant promise in various scientific applications, particularly in medicinal chemistry as an anticancer and antiviral agent. Further research is warranted to elucidate its mechanisms of action fully and optimize its therapeutic potential. Future studies should focus on:
- In vivo Testing : To confirm efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : To identify modifications that enhance biological activity.
作用機序
The mechanism of action of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and require further research.
類似化合物との比較
Similar Compounds
- 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea
- 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea
Uniqueness
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is unique due to its isopropoxy group, which may confer distinct steric and electronic properties compared to its analogs
生物活性
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as an antimicrobial agent. The compound's structure, which includes a pyrimidine ring and a urea functional group, suggests significant interactions with biological targets.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 407.5 g/mol. Its complex structure features:
- Pyrimidine moiety : Implicated in various biological activities.
- Urea linkage : Known for its role in enzyme inhibition.
The biological activity of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation, disrupting essential cellular processes necessary for tumor growth.
- Target Interaction : It likely interacts with various molecular targets, modulating their activities and triggering biochemical cascades that affect cell survival and proliferation.
Anticancer Activity
Research indicates that compounds similar to 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea exhibit promising anticancer properties. For instance, studies have shown that related pyrimidine derivatives can inhibit tumor growth by targeting signaling pathways critical for cancer cell survival.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against various pathogens, demonstrating significant antibacterial and antifungal properties .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| 1-(4-Aminophenyl)-3-(2-methoxyphenyl)urea | Anticancer | Kinase inhibition | |
| 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one | Antimicrobial | Enzyme inhibition | |
| 3-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide | Antibacterial | Disruption of bacterial metabolism |
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that related compounds exhibit significant inhibition of cancer cell lines, suggesting that the presence of the pyrimidine ring enhances bioactivity against specific cancer types .
- Antimicrobial Testing : In a study assessing the antimicrobial properties of structurally similar compounds, significant reductions in microbial growth were observed, indicating the potential application of these compounds in treating infections .
Q & A
Q. What are the recommended synthetic routes for synthesizing this urea derivative, and what purification methods ensure high yield and purity?
Answer: The compound can be synthesized via a two-step approach:
Nucleophilic substitution : React 6-isopropoxy-2-methylpyrimidin-4-amine with 4-iodophenyl isocyanate under anhydrous conditions (e.g., CH2Cl2) to form the pyrimidinyl-phenyl intermediate.
Urea coupling : Introduce the m-tolyl group via reaction with m-tolyl isocyanate in the presence of a base (e.g., triethylamine).
Purification : Use Combiflash chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the product as a crystalline solid. Melting points (e.g., 202–205°C) and <sup>1</sup>H NMR (e.g., δ 10.5 ppm for urea NH) confirm purity .
Q. How should researchers validate the structural integrity of this compound?
Answer:
- <sup>1</sup>H/ <sup>13</sup>C NMR : Assign peaks for urea NH (~10.0–10.5 ppm), pyrimidine protons (~6.5–8.5 ppm), and isopropoxy methyl groups (~1.2–1.4 ppm). Compare with analogs in and .
- Mass spectrometry : Confirm molecular ion [M+H]<sup>+</sup> via HRMS (e.g., m/z calculated for C23H25N5O2: 428.2084) .
- Elemental analysis : Ensure C, H, N percentages align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for urea derivatives?
Answer:
- Dynamic effects : Urea NH protons may exhibit broadening due to hydrogen bonding. Use variable-temperature NMR (e.g., 25–60°C) to observe sharpening of peaks .
- Tautomerism : Check for pyrimidine ring tautomerization (e.g., keto-enol forms) via <sup>13</sup>C NMR (carbonyl carbons ~160–170 ppm) .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted isocyanate intermediates) and optimize reaction time/temperature .
Q. What strategies optimize the compound’s solubility and stability for pharmacological assays?
Answer:
- Co-solvent systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) for aqueous solubility. Monitor precipitation via dynamic light scattering (DLS) .
- pH stability : Perform accelerated degradation studies (40°C, 75% RH) across pH 3–7. Analyze degradation products (e.g., hydrolysis of urea to amines) via LC-MS .
- Crystallography : Use X-ray diffraction to assess solid-state stability and polymorph formation .
Q. How can structural analogs inform the design of derivatives with enhanced bioactivity?
Answer:
- SAR analysis : Compare substituents on the pyrimidine (e.g., isopropoxy vs. dimethylamino in ) and aryl urea moieties. Use molecular docking (e.g., PyMOL) to predict binding interactions with target proteins .
- Allosteric modulation : Test analogs in functional assays (e.g., cAMP modulation for GPCR targets) to identify critical substituents for activity .
- LogP optimization : Adjust lipophilicity via substituents (e.g., halogenation) to improve membrane permeability, validated by PAMPA assays .
Methodological Considerations
Q. What controls are essential for ensuring reproducibility in biological activity studies?
Answer:
- Positive/Negative controls : Include known agonists/antagonists (e.g., forskolin for cAMP assays) and vehicle-only samples.
- Batch consistency : Validate compound purity (>95% via HPLC) across synthesis batches .
- Dose-response curves : Use at least six concentrations (10<sup>−12</sup>–10<sup>−6</sup> M) to calculate EC50/IC50 values with 95% confidence intervals .
Q. How should researchers address conflicting data in structure-activity relationship (SAR) studies?
Answer:
- Meta-analysis : Compare results across analogs (e.g., ’s compounds 8e–8i) to identify outliers. Replicate key experiments with independent synthesis batches .
- Free-energy calculations : Use molecular dynamics (MD) simulations to assess binding entropy/enthalpy trade-offs caused by substituent changes .
- High-throughput screening : Validate SAR trends using larger compound libraries (≥50 derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
